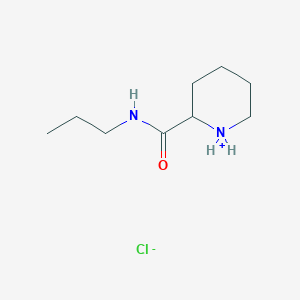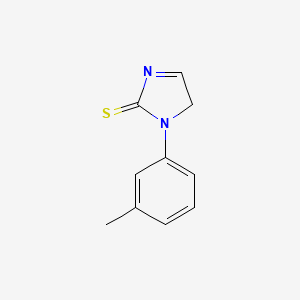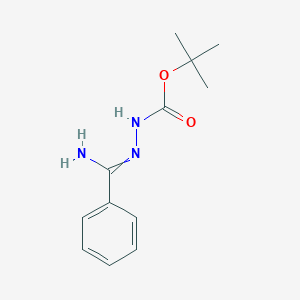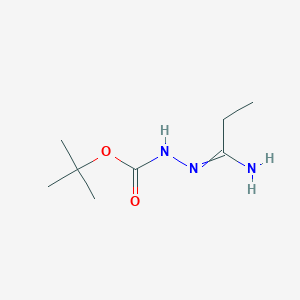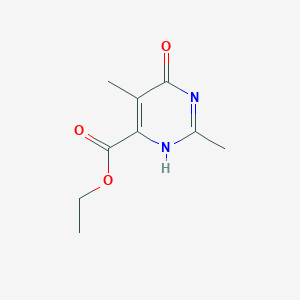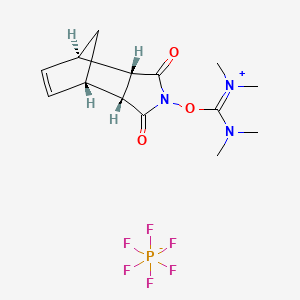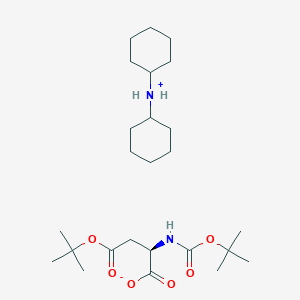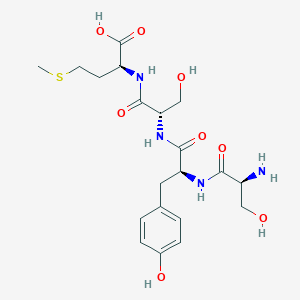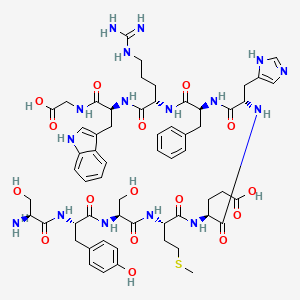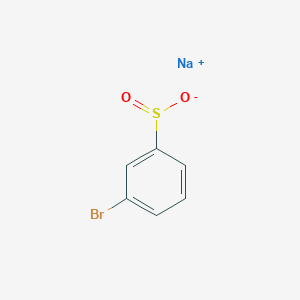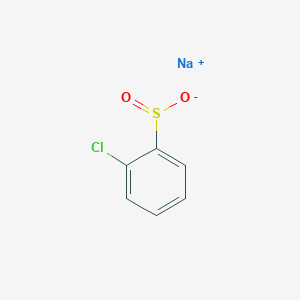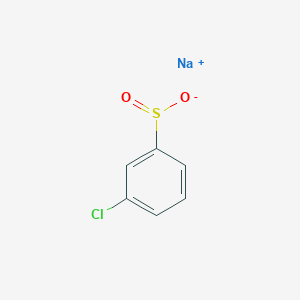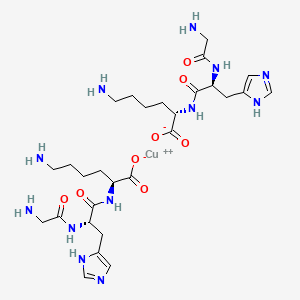
Bisprezatide copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:
- Synthesis of the tripeptide (glycine, histidine, and lysine).
- Purification of the tripeptide.
- Complexation of the tripeptide with copper ions under controlled conditions to form this compound .
化学反応の分析
Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:
Oxidation: The copper ions in this compound can undergo oxidation-reduction reactions.
Substitution: The tripeptide can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: Substituted tripeptide complexes.
科学的研究の応用
Bisprezatide copper has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying copper-peptide interactions.
Biology: Investigated for its role in promoting cell proliferation and tissue regeneration.
Medicine: Explored for its potential in wound healing, hair growth, and treatment of chronic obstructive pulmonary disease and metastatic colon cancer.
Industry: Utilized in cosmetic products for improving skin elasticity, reducing wrinkles, and enhancing hair growth
作用機序
Bisprezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.
Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.
Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.
類似化合物との比較
Copper tripeptide-1: Another copper-peptide complex with similar wound-healing properties.
GHK-Copper: A tripeptide-copper complex known for its role in skin and hair care.
Uniqueness: Bisprezatide copper is unique due to its specific tripeptide composition (glycine, histidine, and lysine) and its ability to form a stable complex with copper ions. This unique composition allows it to effectively promote wound healing, hair growth, and tissue regeneration .
特性
CAS番号 |
130120-56-8 |
|---|---|
分子式 |
C28H44CuN12O8-2 |
分子量 |
740.3 g/mol |
IUPAC名 |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChIキー |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
正規SMILES |
[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


